

3,6-Difluorophthalic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,6-Difluorophthalic acid

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An In-Depth Technical Guide to **3,6-Difluorophthalic Acid**: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

In the landscape of modern chemical synthesis, fluorinated organic molecules represent a cornerstone for innovation, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. The strategic introduction of fluorine atoms into organic scaffolds can dramatically alter physicochemical and biological properties, enhancing metabolic stability, bioavailability, and binding affinity.^{[1][2]} Among the vast array of fluorinated building blocks, **3,6-Difluorophthalic acid** emerges as a compound of significant interest. This aromatic dicarboxylic acid, with its vicinal carboxylic groups and fluorine substituents, offers a unique combination of reactivity and structural influence.

This technical guide provides a comprehensive overview of **3,6-Difluorophthalic acid**, tailored for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, discuss synthetic considerations and safe handling protocols, and explore its pivotal applications as a versatile intermediate. The insights provided herein are grounded in established chemical principles to empower scientists to leverage this valuable molecule in their research and development endeavors.

Part 1: Core Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. **3,6-Difluorophthalic acid** is a white crystalline solid, and its identity is defined by a precise set of chemical and physical characteristics.^[3]

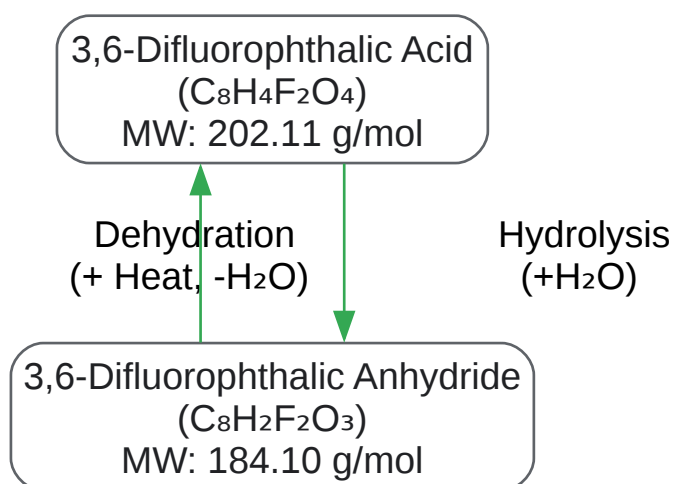
Molecular & Physical Data

The essential quantitative data for **3,6-Difluorophthalic acid** are summarized below. This information is critical for stoichiometric calculations, analytical characterization, and predicting its behavior in various solvent systems.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₄ F ₂ O ₄	[1][3][4][5]
Molecular Weight	202.11 g/mol	[1][4][5]
CAS Number	651-97-8	[1][4][5]
Appearance	White Crystalline Solid	[3]
Melting Point	~184°C (with decomposition)	[1][5]
Solubility	Soluble in polar organic solvents	[3]
InChI Key	VFLMWMWWZGXGA-UHFFFAOYSA-N	[4][5]

Structural Relationship with 3,6-Difluorophthalic Anhydride

3,6-Difluorophthalic acid is readily converted to its corresponding anhydride, 3,6-Difluorophthalic anhydride (CAS: 652-40-4), through dehydration.^[6] This anhydride is often the preferred reagent in polymerization and acylation reactions due to its higher reactivity and the elimination of water as a byproduct. Understanding this relationship is crucial, as the acid and anhydride are often used interchangeably depending on the specific synthetic requirements.



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Caption: Reversible conversion between **3,6-Difluorophthalic acid** and its anhydride.

Anticipated Spectroscopic Signature

While specific experimental spectra are best acquired on a case-by-case basis, the structural features of **3,6-Difluorophthalic acid** allow for a confident prediction of its key spectroscopic signatures.

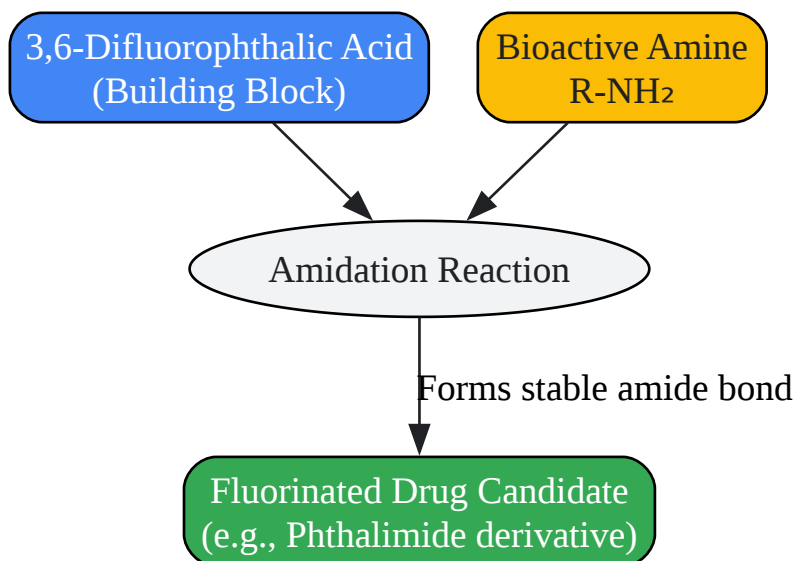
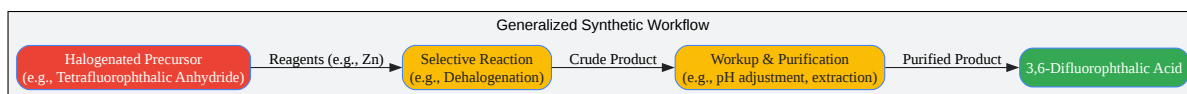
- 1H NMR: The proton NMR spectrum is expected to be relatively simple due to molecular symmetry. The two aromatic protons are chemically equivalent and would appear as a single signal. The coupling to the adjacent fluorine atoms would likely split this signal into a complex multiplet. The two acidic protons of the carboxylic acid groups would appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), which would disappear upon D_2O exchange.
- ^{13}C NMR: The spectrum will show distinct signals for the aromatic carbons and the carboxyl carbons. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants ($^1J_{CF}$), a hallmark of organofluorine compounds. The carbons ortho and meta to the fluorine atoms will show smaller, but still characteristic, multi-bond couplings.
- ^{19}F NMR: The fluorine NMR spectrum is expected to show a single resonance, as both fluorine atoms are chemically equivalent. This signal would provide definitive confirmation of the fluorine substitution pattern.

- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretch from the carboxylic acid groups, typically in the 2500-3300 cm^{-1} region. A sharp and strong C=O stretch will be present around 1700 cm^{-1} . Additionally, C-F stretching vibrations will appear in the fingerprint region, typically between 1000-1300 cm^{-1} .

Part 2: Synthesis, Handling, and Safety

Synthetic Pathways

The synthesis of fluorinated aromatics like **3,6-Difluorophthalic acid** often involves multi-step processes. While specific proprietary methods exist, general strategies often rely on nucleophilic aromatic substitution on highly halogenated precursors or dehalogenation of tetrafluorinated compounds.[6][7] For instance, a plausible route could involve the partial dehalogenation of tetrafluorophthalic acid or its anhydride.[6]



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Caption: Role of **3,6-Difluorophthalic acid** as a scaffold in drug synthesis.

High-Performance Polymers

In materials science, **3,6-Difluorophthalic acid** (or more commonly, its anhydride) is a valuable monomer for creating high-performance polymers like polyimides and polyesters.

[1]The introduction of fluorine into the polymer backbone imparts several advantageous properties:

- **Thermal and Oxidative Stability:** The strength of the C-F bond enhances the overall stability of the polymer at high temperatures.
- **Chemical Resistance:** Fluorinated polymers are notoriously resistant to chemical attack.
- **Dielectric Properties:** Fluorination can lower the dielectric constant of the material, making it useful in microelectronics.
- **Hydrophobicity:** The presence of fluorine increases the material's water-repellent properties.

Part 4: Exemplary Experimental Protocol

To ensure scientific integrity, any described protocol must be a self-validating system. The following hypothetical, yet chemically sound, procedure for the esterification of **3,6-Difluorophthalic acid** includes steps for both reaction execution and product verification.

Protocol: Synthesis of Dimethyl 3,6-Difluorophthalate

Objective: To synthesize the dimethyl ester of **3,6-Difluorophthalic acid** via Fischer esterification and verify its identity.

Materials:

- **3,6-Difluorophthalic acid** (1.0 eq)
- Methanol (MeOH), anhydrous (large excess, as solvent)
- Sulfuric acid (H₂SO₄), concentrated (catalytic amount, e.g., 0.05 eq)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4)
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **3,6-Difluorophthalic acid** (e.g., 2.02 g, 10 mmol).
- **Reagent Addition:** Add anhydrous methanol (e.g., 50 mL). Stir the suspension. Carefully and slowly add concentrated sulfuric acid (e.g., 27 μL , 0.5 mmol) to the stirring mixture.
 - **Causality Insight:** Methanol serves as both reactant and solvent, driving the equilibrium towards the product. Sulfuric acid is the essential catalyst that protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
- **Reaction Execution:** Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
- **Workup & Neutralization:** Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (100 mL). A white precipitate of the product may form.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract with DCM or EtOAc (3 x 50 mL).
- **Washing:** Combine the organic layers and wash sequentially with saturated NaHCO_3 solution (2 x 50 mL) to neutralize the remaining acid catalyst, followed by brine (1 x 50 mL) to remove excess water.
 - **Self-Validation:** The bicarbonate wash is critical. Effervescence (CO_2 release) confirms the presence of acid, and the washing is continued until this ceases, ensuring complete neutralization.

- **Drying and Filtration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- **Purification & Verification:**
 - Purify the crude solid by recrystallization (e.g., from a hexane/ethyl acetate mixture) to obtain a pure, crystalline product.
 - **Verification 1 (Melting Point):** Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
 - **Verification 2 (Spectroscopy):** Acquire ^1H NMR, ^{13}C NMR, and ^{19}F NMR spectra. The data should be consistent with the structure of dimethyl 3,6-difluorophthalate (e.g., appearance of a methyl singlet around 3.9 ppm in ^1H NMR).

Conclusion

3,6-Difluorophthalic acid is more than just a chemical intermediate; it is an enabling tool for innovation. Its well-defined molecular structure, characterized by a molecular weight of 202.11 g/mol, and the potent electronic effects of its fluorine substituents make it a highly valuable building block. [4] For professionals in drug development, it offers a reliable scaffold to enhance metabolic stability and bioavailability. [1] For materials scientists, it provides a monomer for constructing polymers with superior thermal and chemical resistance. [1] By understanding its core properties, adhering to rigorous safety protocols, and applying sound chemical principles to its use, researchers can effectively unlock the full potential of this versatile fluorinated compound.

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- To cite this document: BenchChem. [3,6-Difluorophthalic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b050033#3-6-difluorophthalic-acid-molecular-weight\]](https://www.benchchem.com/product/b050033#3-6-difluorophthalic-acid-molecular-weight)

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